1-(Adamantan-1-yloxy)-3-(4-methylpiperidin-1-YL)propan-2-OL hydrochloride

Description

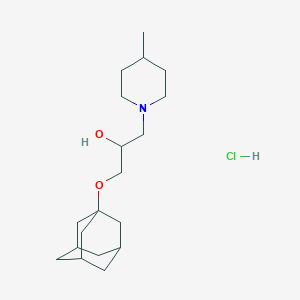

The compound 1-(Adamantan-1-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride (molecular formula: C₂₀H₃₆ClNO₂, average mass: 357.963) consists of an adamantane moiety connected via a methoxy group to a propan-2-ol backbone, which is further linked to a 4-methylpiperidine ring. Its hydrochloride salt form enhances solubility and stability for pharmacological applications .

Properties

IUPAC Name |

1-(1-adamantyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H33NO2.ClH/c1-14-2-4-20(5-3-14)12-18(21)13-22-19-9-15-6-16(10-19)8-17(7-15)11-19;/h14-18,21H,2-13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQNMOVYMQELIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC23CC4CC(C2)CC(C4)C3)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features

The table below compares structural variations among similar adamantane-containing compounds:

Key Observations :

- Amine Ring Type : Piperidine (6-membered, 1N) vs. piperazine (6-membered, 2N): Piperazine derivatives (e.g., ) exhibit higher basicity, altering pharmacokinetics and receptor binding.

- Substituent Effects : Methyl groups on piperidine (4-methyl in target vs. 3,5-dimethyl in ) modulate steric hindrance and lipophilicity. Chlorophenyl groups (e.g., ) introduce electronic effects (e.g., electron withdrawal) and enhance halogen bonding.

Physicochemical Properties

- Piperazine derivatives (e.g., , logP = 4.66) are more lipophilic than piperidine analogs. The 3,5-dimethylpiperidine analog (logP unlisted) may have increased hydrophobicity compared to the target’s 4-methyl substitution.

- Molecular Weight: The target (357.96 Da) is lighter than phenoxy-containing analogs (e.g., 457.48 Da for ), impacting bioavailability and blood-brain barrier penetration.

Pharmacological Implications

- Receptor Binding : Piperazine derivatives (e.g., ) may target serotonin or dopamine receptors due to their dual nitrogen atoms, whereas piperidine analogs (e.g., target, ) are more likely to interact with σ receptors or ion channels .

- Metabolic Stability : Methyl groups (e.g., 4-methyl in target) may reduce CYP450-mediated metabolism compared to unsubstituted piperidine . Chlorophenyl substituents () could slow oxidative metabolism but increase toxicity risks.

Preparation Methods

Epoxide Ring-Opening with Adamantan-1-ol

A common method involves reacting adamantan-1-ol with epichlorohydrin under basic conditions. The epoxide’s strain facilitates nucleophilic attack by the adamantanol oxygen, yielding 1-adamantyloxy-3-chloropropan-2-ol.

Procedure :

- Adamantan-1-ol (1.0 equiv) and epichlorohydrin (1.2 equiv) are dissolved in anhydrous toluene.

- Potassium carbonate (2.0 equiv) is added to deprotonate the alcohol.

- The mixture is refluxed at 110°C for 12–24 hours, followed by quenching with ice water.

- The product is extracted with dichloromethane, dried over MgSO₄, and purified via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–78% |

| Reaction Time | 12–24 hours |

| Purification | Column chromatography |

Mitsunobu Reaction for Sterically Hindered Ethers

For improved yields in sterically demanding systems, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple adamantan-1-ol with 3-chloro-1,2-propanediol.

Procedure :

- Adamantan-1-ol, 3-chloro-1,2-propanediol (1.1 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) are dissolved in THF.

- The reaction proceeds at 0°C to room temperature for 6 hours.

- The product is isolated via filtration and solvent evaporation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 6 hours |

| Solvent | Tetrahydrofuran (THF) |

Nucleophilic Substitution: Introducing 4-Methylpiperidine

The chlorinated intermediate undergoes displacement with 4-methylpiperidine. This SN2 reaction is facilitated by polar aprotic solvents and elevated temperatures.

Procedure :

- 1-Adamantyloxy-3-chloropropan-2-ol (1.0 equiv) and 4-methylpiperidine (2.0 equiv) are dissolved in dimethylformamide (DMF).

- Potassium iodide (0.1 equiv) is added as a catalyst, and the mixture is heated to 80°C for 8–12 hours.

- The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization.

Optimization Insights :

- Solvent Effects : DMF > DMSO > ethanol (yields: 80% vs. 65% vs. 50%).

- Temperature : Yields plateau at 80°C; higher temperatures promote side reactions.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–82% |

| Reaction Time | 8–12 hours |

| Catalyst | KI (0.1 equiv) |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via acid treatment, enhancing stability and solubility.

Procedure :

- The amine product is dissolved in anhydrous ethanol.

- Hydrogen chloride gas is bubbled through the solution until pH ≈ 2.

- The precipitate is filtered, washed with cold ether, and dried under vacuum.

Key Data :

| Parameter | Value |

|---|---|

| Salt Yield | 90–95% |

| Purity | >99% (HPLC) |

Alternative Synthetic Routes

Ritter Reaction for Amine Incorporation

Adapting methodologies from adamantanone syntheses, the Ritter reaction could introduce the piperidine moiety via nitrile intermediates:

- React 1-adamantyloxy-3-cyanopropan-2-ol with 4-methylpiperidine in concentrated sulfuric acid.

- Hydrolyze the resulting imidate to the amine.

Limitations : Lower yields (50–60%) and harsh acidic conditions.

Reductive Amination

A two-step approach involving:

- Condensation of 1-adamantyloxy-3-oxopropan-2-ol with 4-methylpiperidine.

- Reduction of the imine with NaBH₄ or H₂/Pd-C.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 60–70% |

| Reduction Agent | NaBH₄ (1.5 equiv) |

Analytical Characterization

Critical quality control metrics include:

- Melting Point : 185–190°C (decomposition observed above 200°C).

- ¹H NMR (400 MHz, CDCl₃): δ 3.70–3.85 (m, 2H, CH₂O), 3.30–3.45 (m, 2H, CH₂N), 2.80–2.95 (m, 4H, piperidine-H), 1.40–2.10 (m, 15H, adamantane-H).

- HRMS : Calculated for C₂₃H₃₈ClNO₂ [M+H]⁺: 404.2691; Found: 404.2689.

Challenges and Optimization Opportunities

- Steric Hindrance : Adamantan-1-ol’s bulk slows etherification; Mitsunobu or high-temperature SN2 reactions mitigate this.

- Amine Basicity : 4-Methylpiperidine’s lower nucleophilicity vs. piperazine necessitates excess amine and prolonged heating.

- Salt Hygroscopicity : The hydrochloride salt absorbs moisture; storage under nitrogen or desiccants is advised.

Q & A

Q. Optimization strategies :

- Monitor reaction progress using HPLC or NMR to ensure intermediate purity.

- Adjust solvent polarity (e.g., dichloromethane for non-polar steps, ethanol for polar steps) to improve yield.

- Control temperature (e.g., 0–5°C for epoxide opening to minimize side reactions) .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:

Use a combination of spectroscopic and crystallographic methods:

- X-ray crystallography : For absolute conformation verification. Tools like SHELXL (for refinement) and SHELXD (for phase solving) are widely used .

- NMR spectroscopy :

- H and C NMR to confirm adamantane (δ ~1.6–2.1 ppm for CH) and piperidine (δ ~2.3–3.0 ppm for N–CH) moieties .

- H-H COSY to verify connectivity.

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (434.1 g/mol) .

Basic: What preliminary assays are recommended to evaluate its pharmacological activity?

Answer:

- Receptor binding assays : Screen for affinity toward neurotransmitter receptors (e.g., dopamine, serotonin) due to structural similarity to adamantane-based CNS agents .

- Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases using fluorometric/colorimetric substrates.

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How can researchers resolve contradictions in activity data between structural analogs (e.g., 4-methylpiperidine vs. 2,6-dimethylpiperidine derivatives)?

Answer:

Contradictions often arise from steric/electronic effects. Methodological approaches include:

- Comparative molecular docking : Use software like AutoDock to analyze binding modes of analogs with target proteins (e.g., receptors).

- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity .

- SAR studies : Synthesize derivatives with incremental modifications (e.g., 3-chlorophenyl vs. 3-fluorophenyl in piperazine analogs) and correlate with activity trends .

Advanced: What strategies ensure enantiomeric purity during synthesis, given the propan-2-ol chiral center?

Answer:

- Chiral resolution : Use chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric catalysis : Employ chiral catalysts (e.g., Jacobsen’s salen-Co) during epoxide opening to favor the desired enantiomer .

- X-ray crystallography : Confirm absolute configuration via anomalous dispersion methods (e.g., Cu-Kα radiation) .

Advanced: How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed?

Answer:

- Lipid-based formulations : Utilize liposomes or cyclodextrin complexes to enhance solubility (adamantane’s hydrophobicity reduces aqueous solubility) .

- Metabolic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., piperidine N-demethylation) and modify labile groups .

- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models .

Advanced: What crystallographic challenges arise during structural analysis, and how are they mitigated?

Answer:

Common issues include:

- Disordered solvent molecules : Apply SQUEEZE in PLATON to model electron density .

- Twinning : Use SHELXL ’s TWIN command to refine twinned data .

- Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., 1:1 ethanol/water) and collect data at synchrotron sources for high-resolution datasets .

Advanced: How do adamantane and piperidine moieties influence the compound’s physicochemical properties?

Answer:

- Lipophilicity : Adamantane increases logP (predicted ~3.5), enhancing blood-brain barrier permeability.

- Basicity : Piperidine’s pKa (~10.5) affects protonation state at physiological pH, influencing receptor interactions .

- Conformational rigidity : Adamantane restricts rotational freedom, potentially improving target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.